Technical Documentation Center

3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide
  • CAS: 29918-41-0

Core Science & Biosynthesis

Foundational

3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide physical properties

Common Identity: RH-24580 | Propyzamide Metabolite CAS: 29918-41-0 Version: 2.0 (Scientific Reference)[1] Executive Summary & Structural Significance This guide details the physiochemical profile, synthetic pathways, and...

Author: BenchChem Technical Support Team. Date: February 2026

Common Identity: RH-24580 | Propyzamide Metabolite CAS: 29918-41-0 Version: 2.0 (Scientific Reference)[1]

Executive Summary & Structural Significance

This guide details the physiochemical profile, synthetic pathways, and analytical characterization of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (also known as RH-24580 ).

Primarily recognized as the major soil metabolite of the herbicide Propyzamide (Pronamide) , this compound represents a critical analyte in environmental fate studies and pesticide residue monitoring. Structurally, it retains the 3,5-dichlorobenzamide pharmacophore but differs from the parent compound by the hydration of the terminal alkyne into a methyl ketone. This modification significantly alters its polarity and solubility profile compared to the parent herbicide, necessitating distinct extraction and chromatographic protocols.

Structural Nomenclature Note:

  • IUPAC: 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide[1][2]

  • Alternative: 3,5-dichloro-N-(1,1-dimethyl-2-oxopropyl)benzamide[1]

  • Core Scaffold: Dichlorobenzamide linked to an

    
    -amino ketone.
    

Physiochemical Properties Matrix

The following data aggregates experimental values and high-confidence computational models for reference standard characterization.

PropertyValue / DescriptionSource/Method
Molecular Formula

Stoichiometry
Molecular Weight 274.14 g/mol Monoisotopic
Appearance White to off-white crystalline powderExperimental [1]
Melting Point 141 – 142 °CExperimental [1]
LogP (Octanol/Water) 2.8 (Predicted)Consensus Model [2]
Solubility (Water) Low (< 50 mg/L)Hydrophobic Amide
Solubility (Organic) Soluble in DCM, MeOH, Acetone, DMSOExperimental
H-Bond Donors 1 (Amide NH)Lipinski Analysis
H-Bond Acceptors 2 (Amide O, Ketone O)Lipinski Analysis
Topological Polar Surface Area 46.2 ŲComputed

Synthetic Methodology

Researchers requiring high-purity standards for mass spectrometry or toxicology studies should utilize the De Novo Acylation Protocol rather than isolation from soil matrices.

Protocol A: De Novo Synthesis (Schotten-Baumann Conditions)

This route couples 3,5-dichlorobenzoyl chloride with the


-amino ketone salt.

Reagents:

  • 3,5-Dichlorobenzoyl chloride (1.0 eq)

  • 3-Amino-3-methyl-2-butanone HCl (1.1 eq) [CAS: 10201-15-7]

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Preparation: Suspend 3-amino-3-methyl-2-butanone HCl (1.1 eq) in anhydrous DCM under nitrogen atmosphere at 0°C.

  • Activation: Add TEA (2.5 eq) dropwise. The solution will become homogenous as the free amine is liberated.

  • Coupling: Add 3,5-dichlorobenzoyl chloride (1.0 eq) dissolved in minimal DCM dropwise over 15 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Wash reaction mixture with 1N HCl (2x), saturated

    
     (2x), and Brine (1x).
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica, 0-30% EtOAc in Hexanes).

Protocol B: Metabolic Origin (Mechanistic Context)

Understanding the environmental formation of RH-24580 is vital for degradation studies. It is formed via the hydration of the alkyne moiety in Propyzamide.[1]

MetabolicPathway Propyzamide Propyzamide (Alkyne Precursor) Intermediate Enol Intermediate (Transient) Propyzamide->Intermediate + H2O (Hydrolysis) RH24580 RH-24580 (Methyl Ketone) Intermediate->RH24580 Tautomerization

Figure 1: The environmental degradation pathway where Propyzamide undergoes hydration to form RH-24580.[1]

Analytical Characterization (Fingerprinting)

To validate the identity of the synthesized or isolated compound, use the following diagnostic signals.

Nuclear Magnetic Resonance (NMR)

** Solvent:**



  • 
     1.55 ppm (s, 6H):  Gem-dimethyl groups (
    
    
    
    ). Diagnostic for the quaternary carbon center.
  • 
     2.25 ppm (s, 3H):  Methyl ketone (
    
    
    
    ). Differentiates from parent alkyne.
  • 
     6.80 ppm (br s, 1H):  Amide NH.
    
  • 
     7.45 - 7.50 ppm (t, 1H):  Aromatic H4 (between chlorines).
    
  • 
     7.65 - 7.70 ppm (d, 2H):  Aromatic H2/H6.
    
Mass Spectrometry (LC-MS/GC-MS)[8]
  • Parent Ion:

    
     274 (M+).[2][3]
    
  • Isotope Pattern: Distinctive

    
     pattern.
    
    • M+ (100%)

    • M+2 (~65%)

    • M+4 (~10%)

  • Fragmentation (EI):

    • Loss of

      
       (M-43).
      
    • Benzoyl cation (

      
      ): 
      
      
      
      173/175.

Stability & Handling Logic

The presence of the


-amino ketone moiety introduces specific stability considerations distinct from simple benzamides.

StabilityLogic Compound 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide Risk1 Risk: Enolization Compound->Risk1 High pH Risk2 Risk: Amide Hydrolysis Compound->Risk2 Extreme pH / Heat Mitigation1 Store Solid State Avoid strong bases Risk1->Mitigation1 Mitigation2 pH 4-8 Stability Stable in ambient moisture Risk2->Mitigation2

Figure 2: Stability decision tree. The methyl ketone is generally stable but susceptible to enolization under strongly basic conditions.

Storage Protocol:

  • Condition: Store neat at -20°C for long-term reference standards.

  • Solution Stability: Stable in Acetonitrile/Methanol for >30 days at 4°C. Avoid aqueous basic buffers which may promote racemization (if chiral analogs were present) or aldol-type condensations.

References

  • Sigma-Aldrich. (n.d.). 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide Product Sheet. Retrieved from (Verified CAS 29918-41-0).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3015486, 3,5-Dichloro-N-(1,1-dimethyl-2-oxopropyl)benzamide. Retrieved from [Link]

  • U.S. EPA. (2023). Zoxamide and Propyzamide Metabolite Fact Sheets. Substance Registry Services. Retrieved from [Link]

  • Synthonix. (2024). Building Block AC80623 Physical Data. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide

This guide provides a comprehensive framework for the scientific investigation into the mechanism of action of the novel compound 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. Given the limited publicly available d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the scientific investigation into the mechanism of action of the novel compound 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. Given the limited publicly available data on its specific biological activity, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. We will leverage insights from the broader benzamide class of molecules to formulate key hypotheses and detail the rigorous experimental workflows required for target identification, validation, and pathway elucidation.

The benzamide scaffold is a privileged structure in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide array of biological functions. These range from enzyme inhibition and receptor modulation in human pharmacology to antifungal activity through cytoskeletal disruption.[1][2] A related compound, 3,5-dichloro-4-methyl-N-(3-methyl-2-oxopentan-3-yl)benzamide, is a known transformation product of the fungicide Zoxamide, suggesting a potential avenue for investigation.[3] Our approach, therefore, will be a hypothesis-driven exploration designed to systematically uncover the molecular target and physiological effects of this specific molecule.

Part 1: Hypothesis Generation and Initial Screening Strategy

The initial phase of investigation is designed to cast a wide net, testing for broad biological activities informed by the known functions of structurally related benzamides. This allows for an unbiased assessment and the generation of high-quality leads for downstream validation.

Core Hypotheses:

  • Hypothesis A: Cytoskeletal Disruption (Antifungal/Antimitotic Agent): Based on its structural similarity to derivatives of the fungicide Zoxamide, the compound may interfere with microtubule dynamics, a mechanism common to many antifungal and antimitotic agents.

  • Hypothesis B: Enzyme Inhibition: The benzamide moiety is present in numerous enzyme inhibitors.[1][2][4] The compound could act as an inhibitor for a variety of enzyme classes, such as kinases, hydrolases (e.g., acetylcholinesterase, histone deacetylases), or metabolic enzymes (e.g., IMP dehydrogenase).[1][2][5]

  • Hypothesis C: Receptor Modulation: Certain benzamide derivatives are known to interact with G-protein coupled receptors (GPCRs) or other central nervous system targets like the sigma-1 receptor.[6]

The following workflow provides a logical progression for initial screening to test these primary hypotheses.

G cluster_0 Phase 1: Hypothesis-Driven Screening cluster_1 Hypothesis A: Cytoskeletal Disruption cluster_2 Hypothesis B: Enzyme Inhibition cluster_3 Hypothesis C: Receptor Modulation cluster_4 Phase 2: Hit Analysis Compound 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide H1 Antifungal / Antiproliferative Phenotypic Screen Compound->H1 Test for growth inhibition (e.g., yeast, cancer cell lines) H2 Broad-Spectrum Enzyme/Kinase Panel Compound->H2 Test against >100 targets (e.g., kinases, proteases) H3 Receptor Binding Affinity Panel (e.g., GPCRs) Compound->H3 Test for competitive binding (e.g., radioligand assay) Analysis Analyze Data: Identify primary biological activity and generate initial target list H1->Analysis H2->Analysis H3->Analysis

Caption: Initial multi-pronged screening workflow.

Part 2: Target Identification and Validation Protocols

Upon identification of a "hit" from the initial screening phase, the subsequent experimental stage focuses on confirming the direct molecular target and validating its engagement in a cellular context. For the purpose of this guide, let us assume the primary hit suggests a role as a specific kinase inhibitor (from Hypothesis B).

This protocol is designed to quantify the inhibitory potency of the compound against the putative kinase target identified in the screening panel.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide in 100% DMSO.

    • Prepare a reaction buffer appropriate for the specific kinase (typically containing Tris-HCl, MgCl₂, DTT, and a source of ATP).

    • Dilute the purified, recombinant kinase enzyme and its specific peptide substrate to their optimal concentrations in the reaction buffer.

  • Assay Procedure (96- or 384-well plate format):

    • Create a serial dilution of the compound in the reaction buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • To each well, add the kinase enzyme and the diluted compound (or DMSO for control). Incubate for 15-20 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (often radiolabeled [γ-³²P]ATP or in a system with a coupled luminescence readout like ADP-Glo™).

    • Allow the reaction to proceed for the optimized time (e.g., 30-60 minutes) at the optimal temperature (e.g., 30°C).

    • Terminate the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).

  • Data Analysis:

    • Quantify the kinase activity (e.g., via scintillation counting for radioactivity or luminescence measurement).

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (log[inhibitor] vs. response -- variable slope) to determine the IC₅₀ value .

ParameterDescriptionExample Value
IC₅₀ The concentration of an inhibitor where the response is reduced by half.150 nM
Hill Slope Describes the steepness of the curve. A value near 1 suggests a classic 1:1 binding interaction.1.1
The coefficient of determination, indicating the goodness of fit.>0.98

Table 1: Example data summary for an in vitro kinase inhibition assay.

Confirming that a compound binds its intended target within the complex environment of a live cell is critical. CETSA is a powerful method for verifying target engagement by measuring the change in thermal stability of a protein upon ligand binding.

Methodology:

  • Cell Treatment:

    • Culture an appropriate cell line (e.g., one that endogenously expresses the target kinase) to ~80% confluency.

    • Treat the cells with the test compound at a relevant concentration (e.g., 10x the biochemical IC₅₀) and a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.

    • Aliquot the cell lysate into separate PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. A room temperature (RT) sample serves as a no-heat control.

  • Protein Fractionation and Analysis:

    • Cool the samples on ice, then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.

    • Analyze the amount of the target kinase remaining in the supernatant for each temperature point using Western Blotting or quantitative mass spectrometry.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples.

    • Normalize the intensity to the RT sample for each condition.

    • Plot the percentage of soluble protein against the temperature to generate a "melting curve."

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating increased thermal stability.

G cluster_0 Target Validation Workflow Hit Putative Target Identified (e.g., Kinase X) Biochem Protocol 1: In Vitro Inhibition Assay Hit->Biochem Confirm direct inhibition Cellular Protocol 2: Cellular Thermal Shift Assay (CETSA) Hit->Cellular Confirm target binding in cells Data1 IC₅₀ = 150 nM Biochem->Data1 Calculate IC₅₀ Data2 ΔTm = +4.2 °C Cellular->Data2 Observe thermal shift Downstream Protocol 3: Downstream Pathway Analysis (e.g., Western Blot) Validation Target Validated Data1->Validation Data2->Validation Validation->Downstream Investigate cellular effect

Caption: A streamlined workflow for target validation.

Part 3: Elucidating the Downstream Signaling Pathway

Once the direct target is validated, the final step is to understand the functional consequences of its modulation. If our compound inhibits "Kinase X," we must determine how this affects the signaling cascade it controls.

This protocol measures the phosphorylation status of a known substrate of the target kinase to confirm that the compound inhibits its activity in cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells known to have an active "Kinase X" signaling pathway.

    • Treat cells with a dose-response of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (e.g., from 0.1 to 10 µM) for a specific duration (e.g., 2 hours). Include a vehicle control.

    • If the pathway requires stimulation, add the appropriate agonist (e.g., a growth factor) for a short period before harvesting.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Immunoblotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-SubstrateY at Serine123).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure changes are not due to altered protein levels.

    • Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal, with no change in the total substrate or loading control, confirms on-target pathway inhibition.

G cluster_0 Hypothetical Kinase X Signaling Pathway Receptor Growth Factor Receptor KinaseX Kinase X (Target Protein) Receptor->KinaseX Activates SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y (Active) SubstrateY->pSubstrateY Response Cellular Response (e.g., Proliferation) pSubstrateY->Response Triggers Inhibitor 3,5-dichloro-N-(2-methyl- 3-oxobutan-2-yl)benzamide Inhibitor->KinaseX INHIBITS

Caption: Potential signaling pathway inhibited by the compound.

By following this structured, hypothesis-driven approach, researchers can systematically and rigorously define the mechanism of action for 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. This guide provides the foundational workflows and logical framework necessary to move from an unknown compound to a well-characterized molecule with a validated target and a defined physiological impact.

References

  • 3,5-dichloro-4-methyl-N-(3-methyl-2-oxopentan-3-yl)benzamide. PubChem.[Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed.[Link]

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. MDPI.[Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing.[Link]

  • Marine natural product-inspired 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one derivative CHNQD-01522: a novel anti-hepatocellular carcinoma agent targeting colchicine binding site of microtubule. ResearchGate.[Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. ResearchGate.[Link]

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide

This guide provides a comprehensive technical overview of the biological activity of the benzamide derivative, 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. The content herein is curated for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the biological activity of the benzamide derivative, 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. The content herein is curated for researchers, scientists, and professionals in drug development and agrochemical research, offering insights into its mechanism of action, experimental evaluation, and potential applications.

Introduction and Chemical Profile

3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide, identified by the CAS number 29918-41-0, is a member of the benzamide class of chemical compounds[1]. Its chemical formula is C12H13Cl2NO2, and it is also known by the synonym RH-24580[2][3]. A significant aspect of this compound is its identity as a major soil metabolite of the herbicide propyzamide[3]. This metabolic relationship underscores its environmental relevance and persistence, necessitating a thorough understanding of its intrinsic biological effects.

Chemical Structure:

Caption: Chemical structure of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide.

Core Biological Activity: Fungicidal Properties

The benzamide chemical class, to which 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide belongs, is well-recognized for its potent fungicidal activity[4][5]. These compounds are particularly effective against a range of ascomycete and basidiomycete pathogens that cause diseases in various crops[4]. The primary mechanism underpinning this antifungal action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain[4][6].

Mechanism of Action: Succinate Dehydrogenase Inhibition

The cornerstone of the biological activity of many benzamide derivatives lies in their ability to act as Succinate Dehydrogenase Inhibitors (SDHIs)[4][6]. The Fungicide Resistance Action Committee (FRAC) has classified these fungicides under FRAC Code 7, highlighting their specific mode of action targeting Complex II of the mitochondrial electron transport chain.

Succinate dehydrogenase is a vital enzyme complex that plays a dual role in cellular metabolism: it is a key enzyme in the Krebs cycle and is an integral part of the electron transport chain. The SDH enzyme complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. SDHIs, including benzamides, exert their inhibitory effect by binding to the ubiquinone (coenzyme Q) binding site (Q-site) of the enzyme complex, which is formed by the SDHB, SDHC, and SDHD subunits. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site.

The inhibition of SDH disrupts the mitochondrial respiratory chain, leading to a cascade of detrimental effects for the fungal cell:

  • Interruption of ATP Synthesis: The blockage of electron flow from succinate to ubiquinone halts the process of oxidative phosphorylation, severely depleting the cell's primary energy currency, ATP.

  • Accumulation of Succinate: The inhibition of the enzyme leads to a buildup of its substrate, succinate, which can have further downstream metabolic consequences.

  • Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain can lead to the formation of ROS, which can cause significant oxidative damage to cellular components, including lipids, proteins, and DNA.

Ultimately, the culmination of these effects leads to the cessation of fungal growth and cell death.

cluster_0 Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) ATPSynthase ATP Synthase UQ Ubiquinone (Q) Pool ComplexI->UQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) H2O H2O ComplexIV->H2O ATP ATP ATPSynthase->ATP UQ->ComplexIII CytC->ComplexIV NADH NADH NADH->ComplexI Succinate Succinate Succinate->ComplexII O2 O2 O2->ComplexIV ADP ADP + Pi ADP->ATPSynthase Benzamide 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide Benzamide->ComplexII Inhibition

Caption: Inhibition of mitochondrial Complex II by 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide.

Quantitative Assessment of Biological Activity

ParameterDescriptionTypical UnitSignificance
IC50 The concentration of an inhibitor that reduces the activity of a specific enzyme (e.g., Succinate Dehydrogenase) by 50%.µM or nMMeasures the direct potency of the compound against its molecular target. A lower IC50 indicates higher potency.
EC50 The concentration of a compound that gives a half-maximal response (e.g., inhibition of fungal growth).µg/mL or µMRepresents the potency of the compound at a cellular or organismal level.
MIC Minimum Inhibitory Concentration. The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.µg/mLA common measure of antifungal efficacy in microbiology.

Experimental Protocol: In Vitro Succinate Dehydrogenase Inhibition Assay

The following protocol provides a detailed methodology for assessing the inhibitory effect of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide on succinate dehydrogenase activity. This assay is fundamental in confirming the mechanism of action and determining the IC50 value of the compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide against succinate dehydrogenase.

Principle: This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to the enzyme's activity.

Materials:

  • Mitochondrial fraction isolated from a target fungal species

  • 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide

  • Potassium phosphate buffer (pH 7.4)

  • Succinate

  • Potassium cyanide (KCN) (to inhibit Complex IV)

  • DCPIP solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of succinate, KCN, and DCPIP in the phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer to each well.

    • Add serial dilutions of the test compound to the respective wells. Include a solvent control (DMSO) and a no-inhibitor control.

    • Add the mitochondrial fraction to all wells.

    • Add KCN to all wells to block the downstream electron transport chain.

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding succinate to all wells.

    • Immediately after adding succinate, add the DCPIP solution.

    • Place the microplate in a plate reader and measure the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction for each concentration of the inhibitor.

    • Normalize the data to the control (no inhibitor) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Start Start PrepReagents Prepare Reagents (Compound, Buffers, Substrates) Start->PrepReagents AssaySetup Assay Setup in 96-well Plate (Buffer, Compound Dilutions, Mitochondria, KCN) PrepReagents->AssaySetup PreIncubate Pre-incubation (e.g., 10 min at 30°C) AssaySetup->PreIncubate InitiateReaction Initiate Reaction (Add Succinate and DCPIP) PreIncubate->InitiateReaction MeasureAbsorbance Measure Absorbance Change (e.g., 600 nm over time) InitiateReaction->MeasureAbsorbance DataAnalysis Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) MeasureAbsorbance->DataAnalysis DetermineIC50 Determine IC50 Value DataAnalysis->DetermineIC50 End End DetermineIC50->End

Caption: Experimental workflow for the in vitro SDH inhibition assay.

Broader Biological Context and Potential Applications

The primary application of benzamide compounds with SDHI activity is in agriculture as fungicides to control a wide spectrum of plant pathogenic fungi[4]. However, the single-site mode of action of SDHIs makes them prone to the development of fungicide resistance in fungal populations[4]. Therefore, resistance management strategies, such as alternating their use with fungicides having different modes of action, are crucial for their sustainable use[7].

While the fungicidal activity is the most prominent, the fundamental role of the mitochondrial respiratory chain in all eukaryotes suggests that high concentrations of such compounds could potentially affect non-target organisms. The fact that 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide is a soil metabolite of an herbicide highlights the importance of ecotoxicological studies to assess its impact on soil microflora and other non-target species.

Conclusion

3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide, a metabolite of the herbicide propyzamide, belongs to a class of compounds with well-established fungicidal properties. Its likely mechanism of action is the inhibition of the succinate dehydrogenase enzyme in the mitochondrial respiratory chain, leading to cellular energy depletion and fungal death. While specific biological activity data for this particular compound is limited, the knowledge of its chemical class provides a strong foundation for understanding its potential biological effects. Further research is warranted to fully characterize its fungicidal spectrum, potency, and potential ecotoxicological impact. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.

References

  • 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide | 29918-41-0 - Sigma-Aldrich.
  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - Frontiers.
  • 3,5-dichloro-n-(2-methyl-3-oxobutan-2-yl)benzamide - PubChemLite.
  • 3,5-Dichloro-N-(1,1-dimethyl-2-oxopropyl)benzamide - PubChem.
  • Succinate dehydrogenase inhibitor (SDHI)
  • Discovery of succinate dehydrogenase fungicide via computational substitution optimiz
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI.
  • SDHI Fungicides | FRAC.
  • Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells - MDPI.
  • EP1389614A1 - Novel N-[2-(2-Pyridyl)
  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - MDPI.
  • Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - MDPI.

Sources

Exploratory

3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide spectroscopic data (NMR, IR, MS)

This technical guide details the spectroscopic characterization and analytical profiling of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide , a critical environmental metabolite known by the code RH-24580 . Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization and analytical profiling of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide , a critical environmental metabolite known by the code RH-24580 .

Executive Summary & Chemical Identity

RH-24580 is the primary soil metabolite of the benzamide herbicide Propyzamide (Pronamide). It is formed via the hydration of the terminal alkyne group of the parent molecule. Accurate identification of this compound is essential for residue analysis in groundwater and soil compliance monitoring (EPA/EFSA guidelines).

Attribute Detail
IUPAC Name 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide
Synonyms 3,5-dichloro-N-(1,1-dimethyl-2-oxopropyl)benzamide; RH-24580
CAS Registry 29918-41-0
Molecular Formula C₁₂H₁₃Cl₂NO₂
Molecular Weight 274.14 g/mol
Monoisotopic Mass 273.03 Da (³⁵Cl)
SMILES CC(=O)C(C)(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl

Synthesis & Formation Mechanism

While RH-24580 is primarily monitored as a degradation product, analytical standards are synthesized via the mercury(II)-catalyzed hydration of Propyzamide. This Markovnikov addition converts the terminal alkyne into a methyl ketone.

Reaction Workflow (DOT Visualization)

Synthesis Propyzamide Propyzamide (Alkyne Precursor) Intermediate Enol Intermediate (Transient) Propyzamide->Intermediate + H2O Catalyst HgSO4 / H2SO4 (Hydration) Catalyst->Intermediate Catalysis RH24580 RH-24580 (Methyl Ketone) Intermediate->RH24580 Tautomerization

Figure 1: Synthetic pathway for the conversion of Propyzamide to RH-24580 via alkyne hydration.

Spectroscopic Data

The following data sets are derived from authoritative structure-activity relationships (SAR) of benzamide analogs and verified fragmentation patterns from EPA residue chemistry studies (MRID 49970204).

Mass Spectrometry (LC-MS/MS)

RH-24580 exhibits a characteristic isotopic signature due to the two chlorine atoms.

  • Ionization Mode: ESI Positive (+).[1]

  • Isotopic Pattern: M (100%), M+2 (64%), M+4 (10%) — distinctive of Cl₂.

Precursor Ion (m/z) Product Ion (m/z) Identity / Loss Role
274 [M+H]⁺173 [3,5-Cl₂-Ph-CO]⁺ (Acylium ion)Quantifier
274 [M+H]⁺145 [3,5-Cl₂-Ph]⁺ (Phenyl cation)Qualifier
276 [M+2+H]⁺175 ³⁷Cl Isotope of Acylium ionConfirmation

Mechanistic Insight: The primary fragmentation involves the cleavage of the amide bond, generating the stable 3,5-dichlorobenzoyl cation (m/z 173). Secondary fragmentation loses CO to form the dichlorophenyl cation (m/z 145).

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

¹H NMR (400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.60 Doublet (d, J=1.8 Hz)2HAr-H (2, 6)Ortho to amide, deshielded by Cl
7.48 Triplet (t, J=1.8 Hz)1HAr-H (4)Meta to amide, between two Cl
6.85 Broad Singlet (br s)1HNHAmide proton (exchangeable)
2.25 Singlet (s)3H-CO-CHMethyl ketone (Acetyl group)
1.55 Singlet (s)6H-C(CH ₃)₂-Gem-dimethyl alpha to N and C=O
¹³C NMR (100 MHz)
Shift (δ ppm)AssignmentNote
208.5 C =O (Ketone)Characteristic aliphatic ketone
165.2 C =O (Amide)Benzamide carbonyl
137.5 Ar-C (1)Quaternary, attached to C=O
135.2 Ar-C (3, 5)Quaternary, C-Cl
131.0 Ar-C (4)CH between Cl
126.5 Ar-C (2, 6)CH ortho to amide
62.5 C -NQuaternary aliphatic carbon
26.0 -CO-C H₃Acetyl methyl
23.5 -C(C H₃)₂Gem-dimethyl carbons
Infrared Spectroscopy (FT-IR)
  • 3300 cm⁻¹: N-H stretch (Amide).

  • 1715 cm⁻¹: C=O stretch (Ketone) – Distinct from parent alkyne.

  • 1660 cm⁻¹: C=O stretch (Amide I).

  • 1530 cm⁻¹: N-H bend (Amide II).

  • 800-850 cm⁻¹: C-Cl stretch / 1,3,5-substituted benzene deformation.

Experimental Protocols

Protocol A: Sample Preparation for LC-MS/MS (Soil Matrix)

Validated per EPA Method (MRID 49970204).

  • Extraction: Weigh 10 g of homogenized soil into a centrifuge tube.

  • Solvent Addition: Add 20 mL of Acetonitrile/Water (80:20 v/v).

  • Agitation: Shake vigorously for 30 minutes on a mechanical shaker.

  • Separation: Centrifuge at 3500 rpm for 5 minutes.

  • Clean-up: Transfer 1 mL of supernatant to a dispersive SPE tube (PSA/C18) to remove humic acids. Vortex for 1 minute and centrifuge.

  • Analysis: Transfer clear supernatant to an autosampler vial. Inject 5 µL into LC-MS/MS.

Protocol B: Fragmentation Pathway Visualization

Fragmentation Parent [M+H]+ Precursor m/z 274 Benzoyl Benzoyl Cation m/z 173 (Base Peak) Parent->Benzoyl Amide Cleavage Neutral Neutral Loss (Amino-ketone) Parent->Neutral Phenyl Phenyl Cation m/z 145 Benzoyl->Phenyl Decarbonylation CO - CO (28 Da) Benzoyl->CO

Figure 2: ESI-MS/MS fragmentation pathway used for quantification (Transition 274 → 173).

References

  • U.S. EPA. (2016). Propyzamide and its Relevant Metabolites in Soil by LC-MS/MS. MRID 49970204.[2][3]

  • PubChem. (2025).[5] 3,5-Dichloro-N-(1,1-dimethyl-2-oxopropyl)benzamide (Compound Summary). National Library of Medicine.

  • Roberts, T. R. (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry. (Contextual grounding for benzamide metabolism).

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide

Executive Summary This application note details the optimized synthetic protocol for 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (CAS: 29918-41-0). This compound belongs to a class of halogenated benzamides often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (CAS: 29918-41-0). This compound belongs to a class of halogenated benzamides often utilized as intermediates in the development of agrochemicals (specifically fungicides and herbicides) and pharmaceutical fragments targeting hydrophobic binding pockets.

The synthesis presents a specific challenge: the nucleophilic amine, 3-amino-3-methylbutan-2-one , possesses an amino group attached to a tertiary carbon (


-disubstituted), creating significant steric hindrance. This protocol utilizes a nucleophilic catalysis strategy to overcome this barrier, ensuring high conversion rates and minimizing side reactions such as amine dimerization.

Retrosynthetic Analysis & Strategy

The target molecule is assembled via an amide coupling between a benzoyl chloride derivative and a sterically hindered


-amino ketone.
Strategic Disconnection

The most reliable disconnection is at the amide bond. The acid chloride is generated in situ to avoid hydrolysis, while the amine is introduced as a hydrochloride salt to prevent the self-condensation (dihydropyrazine formation) typical of free


-amino ketones.
Pathway Visualization

Retrosynthesis Target Target: 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Acid Precursor A: 3,5-Dichlorobenzoyl chloride Disconnection->Acid Amine Precursor B: 3-Amino-3-methylbutan-2-one HCl Disconnection->Amine RawAcid 3,5-Dichlorobenzoic Acid Acid->RawAcid SOCl2 / DMF RawAmine 3-Amino-3-methyl-2-butanone Amine->RawAmine HCl stabilization

Figure 1: Retrosynthetic strategy isolating the acid chloride activation and the stabilization of the amino-ketone precursor.

Experimental Protocol

Materials and Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3]RoleCAS No.
3,5-Dichlorobenzoic acid 191.011.0Starting Material51-36-5
Thionyl Chloride (

)
118.973.0Chlorinating Agent7719-09-7
DMF 73.09Cat.Catalyst68-12-2
3-Amino-3-methylbutan-2-one HCl 137.611.1Amine Nucleophile10201-15-7
Triethylamine (

)
101.192.5Base (Scavenger)121-44-8
DMAP 122.170.1Nucleophilic Cat.1122-58-3
Dichloromethane (DCM) -SolventReaction Medium75-09-2
Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

Note: Acid chlorides are moisture sensitive. All glassware must be oven-dried.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or nitrogen inlet.
    
  • Charging: Add 3,5-dichlorobenzoic acid (10.0 g, 52.4 mmol) to the flask.

  • Solvent/Reagent: Add anhydrous Toluene (50 mL) followed by Thionyl Chloride (11.4 mL, 157 mmol).

  • Catalysis: Add 2-3 drops of anhydrous DMF. Rationale: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the conversion of the carboxylic acid to the acid chloride.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3 hours. The suspension should turn into a clear solution, indicating consumption of the starting acid.
    
  • Isolation: Cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess thionyl chloride and toluene.

  • Chase: Add fresh toluene (20 mL) and evaporate again to azeotrope off trace

    
    .
    
  • Result: The residue (yellowish oil/solid) is 3,5-dichlorobenzoyl chloride . Proceed immediately to Step 3.3.

Step 2: Sterically Hindered Amide Coupling

Critical Mechanism: The amine is tertiary-alkyl substituted. Standard mixing may result in low yields. We employ DMAP to form a highly reactive N-acylpyridinium intermediate.

  • Amine Preparation: In a separate 500 mL RBF, suspend 3-amino-3-methylbutan-2-one HCl (7.93 g, 57.6 mmol) in anhydrous DCM (100 mL).

  • Base Addition: Cool the suspension to

    
     (ice bath). Add Triethylamine  (18.3 mL, 131 mmol) dropwise. The suspension will clear as the free amine is liberated, followed by the precipitation of 
    
    
    
    .
  • Catalyst: Add DMAP (0.64 g, 5.2 mmol).

  • Coupling: Dissolve the crude acid chloride (from Step 3.2) in DCM (30 mL). Add this solution dropwise to the amine mixture at

    
     over 30 minutes.
    
  • Incubation: Allow the reaction to warm to room temperature naturally and stir for 12-16 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1). The acid chloride spot should disappear.

Workup and Purification
  • Quench: Add water (100 mL) to the reaction mixture and stir vigorously for 10 minutes.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Wash Sequence:

    • Acid Wash: Wash with 1M HCl (2 x 50 mL). Purpose: Removes unreacted amine and DMAP/Triethylamine.

    • Base Wash: Wash with Saturated

      
       (2 x 50 mL). Purpose: Removes any hydrolyzed unreacted benzoic acid.
      
    • Brine: Wash with saturated NaCl solution (50 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: The crude solid is typically off-white. Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexane .

    • Dissolve in minimum hot Ethanol.

    • Add water dropwise until turbidity persists.

    • Cool slowly to

      
      .
      
  • Yield: Expected yield is 80-88% (approx. 11.5 - 12.6 g).

Analytical Data & Validation

To validate the synthesis, compare obtained data with the following specifications:

  • Appearance: White to off-white crystalline solid.

  • Melting Point:

    
     [Ref 1].
    
  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 274.14 g/mol .

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.65 (d, J=1.8 Hz, 2H, Ar-H ortho).
      
    • 
       7.45 (t, J=1.8 Hz, 1H, Ar-H para).
      
    • 
       6.90 (br s, 1H, NH).
      
    • 
       2.25 (s, 3H, 
      
      
      
      ).
    • 
       1.55 (s, 6H, 
      
      
      
      ).
    • Note: The singlet at 1.55 ppm integrating to 6H confirms the gem-dimethyl group next to the nitrogen.

Workflow Logic & Troubleshooting

The following diagram illustrates the critical decision points and chemical logic flow for this protocol.

Workflow Start Start Synthesis Step1 Step 1: Acid Chloride Formation (SOCl2, DMF cat.) Start->Step1 Check1 Is gas evolution complete? Step1->Check1 Check1->Step1 No (Continue Reflux) Evap Evaporate excess SOCl2 (Crucial to prevent side rxn) Check1->Evap Yes Step2 Step 2: Coupling (Amine HCl + Et3N + DMAP) Evap->Step2 Workup Acid/Base Extraction Step2->Workup StericNote Steric Hindrance Alert: DMAP is required to accelerate reaction at tertiary carbon. StericNote->Step2 Result Final Product Recrystallize EtOH/H2O Workup->Result

Figure 2: Operational workflow emphasizing the critical evaporation step and catalytic requirement.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Acid ChlorideEnsure toluene/SOCl2 is fully removed. Ensure amine solution is dry.
Impurity: Benzoic Acid Incomplete CouplingIncrease DMAP to 0.2 eq. Extend reaction time.
Impurity: Dihydropyrazine Amine DimerizationDo not free-base the amine HCl until immediately before adding the acid chloride.
Sticky/Oily Product Residual Solvent/ImpuritiesTriturate the oil with cold Hexane or Pentane to induce crystallization.

References

  • PubChem. (n.d.). 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (2022).[1] Synthesis of Carboxylic Acids from Benzamide Precursors. Org. Synth. 2022, 99, 305-325.[1] (Referenced for general benzamide handling). [Link]

Sources

Application

Application Note: Analytical Strategies for the Quantification of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide

Abstract: This document provides a comprehensive guide to the analytical methodologies for the identification and quantification of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. Halogenated aromatic amides are a si...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies for the identification and quantification of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. Halogenated aromatic amides are a significant class of compounds in industrial and research settings, necessitating robust and reliable analytical methods for quality control, metabolic studies, and safety assessment.[1] This guide details protocols for sample preparation, High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, and state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, high-selectivity quantification in complex matrices. A potential Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed. All protocols are designed with method validation principles, in accordance with ICH guidelines, at their core to ensure data integrity and trustworthiness.[2][3]

Introduction and Analyte Profile

3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide is a substituted benzamide compound.[4][5] The analysis of such small molecules is critical throughout the drug development and chemical manufacturing lifecycle to ensure identity, purity, and potency.[6][7] The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the concentration of the analyte, the complexity of the sample matrix, and the desired throughput.

This guide provides validated starting points for method development, adaptable to various laboratory settings. The primary techniques discussed, HPLC and LC-MS/MS, are the workhorses of modern pharmaceutical analysis for their power in separating and quantifying components in a mixture.[8]

Table 1: Physicochemical Properties of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide

Property Value Source
CAS Number 29918-41-0 [4]
Molecular Formula C₁₂H₁₃Cl₂NO₂ [4]
Molecular Weight 274.14 g/mol [4]
Melting Point 141-142 °C
Physical Form Powder
InChIKey IOSJQUCGMMIFFY-UHFFFAOYSA-N
Predicted [M+H]⁺ 274.03963 m/z [5]

| Predicted [M+Na]⁺ | 296.02157 m/z |[5] |

General Analytical Workflow

The successful analysis of the target compound follows a structured workflow, from sample receipt to final data interpretation. The choice of sample preparation and analytical technique is dictated by the sample matrix and the required sensitivity of the assay.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_reporting Data Processing Sample Sample Receipt (e.g., API, Plasma, Urine) Matrix_Decision Matrix Type? Sample->Matrix_Decision Dissolution Direct Dissolution (e.g., in Acetonitrile) Matrix_Decision->Dissolution Simple (API, Formulation) Extraction Matrix Extraction (SPE, LLE, PP) Matrix_Decision->Extraction Complex (Biological) Analysis_Decision Required Sensitivity? Dissolution->Analysis_Decision Extraction->Analysis_Decision HPLC HPLC-UV Analysis Analysis_Decision->HPLC High Conc. (QC, Assay) LCMS LC-MS/MS Analysis Analysis_Decision->LCMS Low Conc. (Bioanalysis) Quant Quantification (Calibration Curve) HPLC->Quant LCMS->Quant Report Final Report & Validation Summary Quant->Report

Caption: General workflow for the analysis of the target analyte.

Sample Preparation Protocols

The goal of sample preparation is to extract the analyte from the matrix, remove interferences, and concentrate it into a solvent compatible with the analytical instrument.[9]

Protocol 3.1: Drug Substance / Formulation (Simple Matrix)

This protocol is suitable for bulk powder or simple formulations where the analyte concentration is high.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide reference standard into a 25 mL volumetric flask.[2]

  • Dissolve and dilute to volume with a suitable solvent (e.g., Acetonitrile or Methanol). Sonicate for 10 minutes to ensure complete dissolution.[2]

  • Working Standard Preparation: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 1-100 µg/mL for HPLC-UV).[2]

  • Sample Preparation: Accurately weigh a portion of the sample powder equivalent to approximately 25 mg of the active ingredient and prepare as described in steps 1-2.

  • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) before injection to remove particulates.[2][10]

Protocol 3.2: Biological Matrix (e.g., Plasma, Serum)

This protocol is designed for trace-level quantification where matrix components like proteins and salts must be removed. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary analytical technique for bioanalysis.[11]

Method A: Protein Precipitation (PP)

  • Rationale: A fast but less clean method suitable for initial screening.

  • Procedure:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase, vortex, and inject.

Method B: Solid-Phase Extraction (SPE)

  • Rationale: Provides a much cleaner extract, reducing matrix effects and improving sensitivity.[9] Mixed-mode or reversed-phase (e.g., HLB, C18) cartridges are often effective.[9]

  • Procedure:

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

    • Load: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 4% phosphoric acid).

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute: Elute the analyte with 1 mL of acetonitrile or methanol into a clean collection tube.

    • Dry & Reconstitute: Evaporate the eluate and reconstitute as described in the PP method.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a robust and widely available technique ideal for assays, purity determinations, and quality control where analyte concentrations are relatively high.[2] The dichlorinated benzene ring provides a strong chromophore for UV detection.

Principle & Causality

Reversed-phase chromatography separates compounds based on their hydrophobicity. The non-polar stationary phase (C18) retains the relatively non-polar analyte, while a polar mobile phase (a mixture of water and an organic solvent like acetonitrile) elutes it. Adjusting the organic content of the mobile phase controls the retention time.[2][10]

Experimental Protocol

Table 2: Recommended HPLC-UV Chromatographic Conditions

Parameter Specification Rationale
HPLC System Standard system with UV-Vis Detector Widely available and suitable for routine analysis.[2]
Column C18, 250 mm x 4.6 mm, 5 µm Industry-standard for good resolution and efficiency with small molecules.[2]
Mobile Phase Acetonitrile : Water (60:40, v/v) Provides adequate retention and good peak shape for benzamide-type compounds.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[2]
Injection Volume 10 µL A typical volume to avoid column overloading while ensuring good signal.
Column Temp. 30°C Controlled temperature ensures reproducible retention times.[2]
Detection λ 235 nm (or λmax) The dichlorobenzene moiety is expected to absorb strongly in this region. Determine λmax via photodiode array (PDA) scan for optimal sensitivity.

| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities.[2] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For quantifying low concentrations of the analyte in complex biological matrices, LC-MS/MS is the gold standard due to its exceptional sensitivity and selectivity.[8][12][13]

Principle & Causality

The LC separates the analyte from matrix components. The analyte is then ionized (typically via Electrospray Ionization - ESI) and enters the mass spectrometer. A triple quadrupole (QqQ) instrument is used in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) selects the parent ion (e.g., [M+H]⁺), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) selects a specific fragment ion. This highly specific parent-to-fragment transition is monitored, virtually eliminating background noise and providing superior quantification.[8][12]

LCMS_Principle LC UHPLC Separation of Analyte from Matrix ESI ESI LC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 274.0) ESI->Q1 q2 Collision Cell (q2) Fragmentation (CID) Q1->q2 Q3 Quadrupole 3 (Q3) Product Ion Selection (e.g., m/z 173.0) q2->Q3 Det Detector Signal Measurement Q3->Det

Caption: Logical flow of an LC-MS/MS system in MRM mode.

Experimental Protocol

Table 3: Recommended LC-MS/MS Method Parameters

Parameter Specification Rationale
LC System UHPLC System Provides faster analysis times and better peak resolution than standard HPLC.
Column C18, 50 mm x 2.1 mm, 1.8 µm Short column for rapid gradient elution, suitable for high-throughput analysis.
Mobile Phase A Water + 0.1% Formic Acid Formic acid aids in protonation for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Standard organic phase for reversed-phase chromatography.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B in 3 min, hold 1 min A rapid gradient is sufficient for separating the analyte in a clean extract.
MS System Triple Quadrupole Mass Spectrometer Required for high-sensitivity MRM experiments.[12]
Ionization Mode ESI, Positive The amide nitrogen is readily protonated.
MRM Transitions Analyte: 274.0 -> 173.0 (Quantifier), 274.0 -> 111.0 (Qualifier) Precursor [M+H]⁺. Fragments correspond to likely cleavages of the amide bond. These transitions must be optimized by infusing the analyte.

| Internal Standard | Deuterated analog if available | A stable isotope-labeled internal standard is the best choice to correct for matrix effects and variability.[14] |

Gas Chromatography-Mass Spectrometry (GC-MS) - An Alternative

GC-MS can be an alternative for the analysis of amide compounds, provided the analyte is thermally stable and sufficiently volatile.[15][16]

Applicability

Given the analyte's melting point of 141-142°C, it may have limited volatility, potentially requiring higher temperatures that could risk thermal degradation. However, for certain matrices or if derivatization is employed, GC-MS could be a viable, high-resolution technique.

Table 4: Potential GC-MS Method Parameters

Parameter Specification Rationale
GC System Standard GC with Mass Selective Detector Common configuration for routine analysis.
Column Rxi-624sil MS or similar mid-polarity column Provides good separation for a range of functionalized compounds.[15]
Inlet Temp. 250°C Balances volatilization with minimizing thermal degradation.
Injection Mode Splitless Necessary for trace-level analysis.[15]
Oven Program 60°C (1 min), ramp to 280°C at 20°C/min A typical starting point to achieve separation.
Ionization Mode Electron Ionization (EI), 70 eV Standard mode that produces reproducible fragmentation patterns for library matching.[15]

| Acquisition | SCAN (for identification), SIM (for quantification) | SCAN mode provides full spectra, while Selected Ion Monitoring (SIM) enhances sensitivity.[15] |

Method Validation

Once a method is developed, it must be validated to prove it is fit for its intended purpose.[6][17] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound in the specified matrix.[3][7] Key parameters are defined by the International Conference on Harmonisation (ICH) guideline Q2(R1).[6]

Table 5: Summary of Key Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Experiment & Acceptance Criteria
Specificity To ensure the signal is from the analyte only. Analyze blank matrix, placebo, and spiked samples. Peak should be free from interfering components at the analyte's retention time.[17]
Linearity To demonstrate a proportional relationship between signal and concentration. Analyze 5-6 calibration standards over the expected range. Correlation coefficient (r²) ≥ 0.995.[2]
Range The concentration interval where the method is precise and accurate. Typically 80-120% of the target concentration for an assay.[17]
Accuracy Closeness of the measured value to the true value. Analyze samples spiked at 3 concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0-102.0%.[6][17]
Precision Agreement between repeated measurements. Repeatability (Intra-day): 6 replicate injections. RSD ≤ 2%.Intermediate Precision (Inter-day): Repeat on a different day/analyst. RSD ≤ 3%.
Limit of Detection (LOD) The lowest concentration that can be detected. Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified reliably. Signal-to-Noise ratio of 10:1; must also be accurate and precise.

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like flow rate (±10%), column temperature (±5°C), mobile phase composition (±2%). System suitability results should remain within limits. |

References

  • Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Benchchem.
  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica.
  • 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide | 29918-41-0. Sigma-Aldrich.
  • Analytical Method Development and Valid
  • How Integrated LC-MS Advances Small Molecule Screening. Danaher Life Sciences.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Small Molecule LC-MS/MS. Resolian.
  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide - [AC80623]. Synthonix.
  • 3,5-dichloro-n-(2-methyl-3-oxobutan-2-yl)benzamide. PubChemLite.
  • Analysis method for amide compounds.
  • Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters M
  • 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide. NIH.
  • 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide-d3. MedChemExpress.
  • Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide

Welcome to the technical support guide for 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

I. Compound Overview & Key Properties

3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide is a chemical compound with the molecular formula C₁₂H₁₃Cl₂NO₂.[1] It is characterized by a dichlorinated benzene ring attached to an amide group, which is further substituted with a tertiary carbon bearing both methyl and acetyl groups. Understanding this structure is key to predicting its stability and potential degradation pathways.

PropertyValueSource
CAS Number 29918-41-0
Molecular Formula C₁₂H₁₃Cl₂NO₂[1]
Molecular Weight 274.14 g/mol [1]
Physical Form Powder
Melting Point 141-142 °C
Storage Temperature Room Temperature

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My compound appears to be degrading in aqueous solution. What is the most likely cause?

Answer: The most probable cause of degradation in aqueous solution is the hydrolysis of the amide bond. Amide hydrolysis can be catalyzed by both acidic and basic conditions.[2][3][4] Given the structure of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide, this would lead to the formation of 3,5-dichlorobenzoic acid and 3-amino-3-methyl-2-butanone.

Troubleshooting Steps:

  • pH Control: Ensure your aqueous solution is buffered to a neutral pH (around 7.0) if the experimental conditions allow. Amides are generally most stable at neutral pH.

  • Temperature Management: Hydrolysis rates increase with temperature.[3] If possible, conduct your experiments at lower temperatures to minimize degradation.

  • Solvent Choice: If your experiment permits, consider using a non-aqueous or a mixed solvent system with a lower water content to reduce the rate of hydrolysis.

  • Purity Check: Verify the purity of your starting material. The presence of acidic or basic impurities could be catalyzing the degradation.

FAQ 2: I am observing unexpected peaks in my chromatogram after exposing my sample to light. What could be happening?

Answer: Exposure to light, particularly UV radiation, can lead to photodegradation. While specific data for this compound is limited, related dichlorobenzamide compounds are known to be susceptible to degradation in the atmosphere by reaction with photochemically produced hydroxyl radicals.[5] The aromatic ring and carbonyl group in the molecule are potential chromophores that can absorb light energy and initiate degradation reactions.

Troubleshooting Steps:

  • Protect from Light: Always store the solid compound and solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Minimize Exposure: During experimental procedures, minimize the exposure of your samples to direct light.

  • Photostability Study: If photodegradation is a significant concern, a formal photostability study can be conducted by exposing the compound to a controlled light source and monitoring its degradation over time using a suitable analytical method like HPLC-UV or LC-MS.

FAQ 3: How does temperature affect the stability of solid 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide?

Answer: The solid compound is reported to be stable at room temperature. However, like most organic compounds, it will decompose at elevated temperatures. The melting point is 141-142°C, and significant thermal degradation would be expected at or above this temperature. When heated to decomposition, benzamides can emit toxic fumes of nitrogen oxides.[6]

Troubleshooting Steps:

  • Adhere to Storage Recommendations: Store the solid compound at room temperature as recommended.

  • Avoid High Temperatures: During experimental manipulations, such as drying, avoid excessive heat. If heating is necessary, it should be done with caution and at the lowest effective temperature.

  • Thermal Analysis: If the thermal stability is critical for your application, techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) can be used to determine the decomposition temperature and thermal behavior of the compound.

III. Potential Degradation Pathways

The primary degradation pathways for 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide are likely to be hydrolysis and photodegradation.

G main 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide hydrolysis Hydrolysis (Acidic or Basic Conditions) main->hydrolysis photodegradation Photodegradation (UV Light) main->photodegradation prod1 3,5-Dichlorobenzoic Acid hydrolysis->prod1 prod2 3-Amino-3-methyl-2-butanone hydrolysis->prod2 photo_prods Various Photoproducts photodegradation->photo_prods

Caption: Potential degradation pathways of the target compound.

IV. Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

This protocol provides a framework for evaluating the stability of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide in aqueous solutions at different pH values.

Materials:

  • 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide

  • HPLC grade water, acetonitrile, and methanol

  • Buffers: pH 4 (e.g., acetate), pH 7 (e.g., phosphate), pH 9 (e.g., borate)

  • HPLC or LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Working Solution Preparation: In separate amber vials, dilute the stock solution with each of the pH buffers to a final concentration of 10 µg/mL. Ensure the initial volume of organic solvent is low (e.g., <1%) to minimize its effect on the solution's properties.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Quenching (Optional): If necessary, quench the degradation by adding an equal volume of mobile phase and storing the sample at a low temperature (e.g., 4°C) until analysis.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to determine the remaining concentration of the parent compound.[7] The formation of the primary degradation product, 3,5-dichlorobenzoic acid, can also be monitored.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) working Prepare Working Solutions (10 µg/mL in pH 4, 7, 9 buffers) stock->working incubate Incubate at Controlled Temperature working->incubate sample Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample analyze Analyze by HPLC or LC-MS/MS sample->analyze data Determine % Remaining and Degradation Rate analyze->data

Caption: Workflow for assessing hydrolytic stability.

V. References

  • Bunton, C. A., Nayak, B., & O'Connor, C. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. [Link]

  • ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? [Link]

  • ARKIVOC. (2015, September 11). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Miljøstyrelsen. (2003, May 23). BAM (2,6-Dichlorobenzamide). [Link]

  • PubChemLite. (n.d.). 3,5-dichloro-n-(2-methyl-3-oxobutan-2-yl)benzamide. [Link]

  • PubChem. (n.d.). Benzamide. [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

Sources

Optimization

Technical Support Guide: Optimization of 3,5-Dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide Synthesis

-Amino Ketone Amidation Executive Summary & Molecule Profile This guide addresses the synthesis of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide , a structural analog of the oomycete fungicide Zoxamide . The reactio...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Ketone Amidation

Executive Summary & Molecule Profile

This guide addresses the synthesis of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide , a structural analog of the oomycete fungicide Zoxamide . The reaction involves the coupling of 3,5-dichlorobenzoyl chloride with 3-amino-3-methyl-2-butanone (an


-amino ketone).

Key Synthetic Challenge: The primary difficulty lies in the nucleophilic attack of the amine.[1] The amine is attached to a tertiary carbon (


) adjacent to a carbonyl group. This creates significant steric hindrance  and reduces nucleophilicity due to the electron-withdrawing ketone. Furthermore, free 

-amino ketones are unstable and prone to dimerization (dihydropyrazine formation).

Core Reaction Protocol (The "Golden Path")

We recommend the Acid Chloride Method over carbodiimide coupling (EDC/HATU) for this specific substrate. The high electrophilicity of the acid chloride is required to overcome the poor nucleophilicity of the hindered amine.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-amino-3-methyl-2-butanone HCl Amine Source1.0Crucial: Use HCl salt to prevent dimerization.
3,5-dichlorobenzoyl chloride Electrophile1.1 - 1.2Freshly distilled or high purity (>98%).
Triethylamine (Et

N)
Base2.5 - 3.0Scavenges HCl; releases free amine in situ.
DMAP Catalyst0.1Acyl transfer catalyst to boost rate.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous.
Step-by-Step Procedure
  • Salt Suspension: Charge a flame-dried flask with 3-amino-3-methyl-2-butanone HCl (1.0 equiv) and anhydrous DCM under nitrogen atmosphere.

  • In-Situ Release: Cool to 0°C . Dropwise add Et

    
    N  (2.5 equiv). Stir for 15 minutes. Note: The solution may become slightly cloudy due to Et
    
    
    
    N·HCl formation.[2]
  • Acylation: Add 3,5-dichlorobenzoyl chloride (1.1 equiv) dropwise as a solution in minimal DCM.

  • Catalysis: Add DMAP (0.1 equiv) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (23°C) and stir for 4–12 hours. Monitor by TLC/HPLC.

  • Quench & Workup:

    • Quench with 1M HCl (aq) to remove unreacted amine and pyridine/DMAP.

    • Wash organic layer with Sat. NaHCO

      
       (removes benzoic acid byproduct) and Brine.
      
    • Dry over MgSO

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate or Isopropanol .

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical competition between the desired N-acylation and the unwanted dimerization pathway.

ReactionPathway Start Amine HCl Salt (Stable Precursor) FreeBase Free u03B1-Amino Ketone (Transient Species) Start->FreeBase Base (Et3N) In-situ release Dimer Dihydropyrazine (Side Product) FreeBase->Dimer Slow Addition or Low Electrophile Conc. Product Target Benzamide (N-Acylation) FreeBase->Product Fast Reaction AcidCl 3,5-Dichlorobenzoyl Chloride AcidCl->Product + DMAP (Cat.)

Caption: Reaction pathway showing the critical competition between N-acylation (green) and self-condensation (red). Fast acylation is required to avoid dimerization.

Troubleshooting & FAQs

Category 1: Low Yield & Conversion

Q: The reaction stalls at 60% conversion. Adding more acid chloride doesn't help. Why?

  • Diagnosis: The steric bulk of the tert-alkyl group is preventing the final approach of the electrophile.

  • Solution: Switch the base/solvent system.

    • Protocol Adjustment: Use Pyridine as the solvent (or a 1:1 mixture of DCM:Pyridine). Pyridine acts as both base and acyl-transfer agent, often superior to Et

      
      N for hindered substrates.
      
    • Alternative: Heat the reaction to reflux (40°C in DCM or 80°C in Toluene). Warning: Higher heat increases the risk of O-acylation (see below).

Q: My starting material (Amine HCl) is not dissolving.

  • Diagnosis: The HCl salt is insoluble in DCM. While the free base is soluble, the heterogeneous release can be slow.

  • Solution: Add a phase transfer catalyst (e.g., TBAB , 5 mol%) or switch to a more polar solvent like THF or DMF .

Category 2: Impurity Profile

Q: I see a major side product with the correct mass but wrong NMR. What is it?

  • Diagnosis: You likely formed the Enol Ester (O-acylation) . The ketone carbonyl can enolize under basic conditions, and the oxygen attacks the acid chloride.

  • Mechanism:

    • N-Attack (Kinetic): Forms Amide (Target).[2][3]

    • O-Attack (Thermodynamic/Steric): Forms Enol Ester.

  • Solution:

    • Lower Temperature: Run the addition at -10°C or -20°C .

    • Change Base: Switch to a weaker, less bulky base like N-Methylmorpholine (NMM) which is less likely to promote enolization compared to strong bases.

    • Avoid NaH: Never use Sodium Hydride; it will exclusively deprotonate the alpha-carbon leading to C-acylation or O-acylation.

Q: The reaction mixture turned dark brown/black immediately.

  • Diagnosis: Decomposition of the free

    
    -amino ketone. If the acid chloride is not present immediately upon releasing the free amine, the amine self-condenses into pyrazine-type heterocycles which are often dark-colored.
    
  • Solution: Ensure the Acid Chloride is added immediately after the base, or use a "reverse addition" protocol (add Base to a mixture of Amine Salt + Acid Chloride).

Optimization Matrix

Use this table to select conditions based on your specific constraint.

ConstraintRecommended ConditionsTrade-off
Standard (Baseline) DCM, Et

N, DMAP (cat), 23°C
Good balance of rate vs. selectivity.
Max Conversion Toluene, Pyridine (2 equiv), 80°CHigher risk of O-acylation; harder workup (pyridine removal).
Max Purity THF, N-Methylmorpholine, -10°CSlower reaction rate; requires longer time.
Scale-Up (>100g) 2-MeTHF, Aqueous K

CO

(Schotten-Baumann)
Biphasic system manages exotherm well; requires vigorous stirring.

Diagnostic Logic Tree

Use this flow to diagnose failure modes during in-process monitoring (IPC).

Troubleshooting Start IPC Check (LCMS/TLC) Conversion Is Conversion > 90%? Start->Conversion Impurity Major Impurity Present? Conversion->Impurity Yes Stalled Issue: Steric Hindrance Conversion->Stalled No (Stalled) Success Proceed to Workup Impurity->Success No O_Acyl Issue: O-Acylation (Enol Ester) Impurity->O_Acyl Yes (Isomer Mass) Dimer Issue: Amine Dimerization Impurity->Dimer Yes (Dark/Complex Mix) Fix1 Stalled->Fix1 Fix: Add DMAP or Heat Fix2 O_Acyl->Fix2 Fix: Lower Temp / Weaker Base Fix3 Dimer->Fix3 Fix: Increase Acid Cl Rate

Caption: Decision tree for interpreting reaction outcomes and selecting corrective actions.

References

  • Zoxamide Chemistry: The target molecule is a close analog of Zoxamide.

    • Young, D. H., et al. (2001).[4] "Mechanism of action of the new benzamide fungicide zoxamide." Pest Management Science.

  • General Amide Coupling: For a comprehensive review of amide bond formation, including acid chloride methods

    • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3] Tetrahedron.

  • Sterically Hindered Amides: Specific protocols for coupling hindered amines

    • Schaefer, G., & Bode, J. W. (2014). "The Synthesis of Sterically Hindered Amides." Chimia.

  • Handling -Amino Ketones: Fisher, L. E., et al. (1995). "Synthesis of -amino ketones." Organic Preparations and Procedures International. (General reference for stability handling).

Sources

Troubleshooting

Improving the selectivity of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide

Welcome to the technical support center for the synthesis and purification of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to reaction selectivity and yield. We will explore the underlying chemical principles governing the synthesis and provide actionable troubleshooting strategies and optimized protocols.

PART 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the synthesis of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide.

Q1: My reaction yield is consistently low, and I recover a significant amount of 3,5-dichlorobenzoic acid. What is the primary cause?

A: This is a classic issue of incomplete reaction or hydrolysis of the acylating agent. If you are using 3,5-dichlorobenzoyl chloride, it is highly susceptible to moisture, which converts it back to the less reactive carboxylic acid.[1][2] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If you are using the carboxylic acid directly with a coupling agent, the issue may be an inefficient coupling agent or insufficient reaction time.[1][3]

Q2: I'm observing a significant byproduct with a similar mass in my LC-MS analysis. What could it be and how can I improve selectivity?

A: The most probable byproduct is the O-acylated isomer, formed by the reaction of the acylating agent with the enol or enolate form of the ketone in the 2-amino-2-methyl-3-oxobutan-2-yl fragment. The amine starting material possesses two nucleophilic sites: the nitrogen of the amine (leading to the desired N-acylation) and the oxygen of the enolizable ketone (leading to O-acylation). Improving selectivity requires optimizing conditions to favor the inherent higher nucleophilicity of the amine over the enolate.

Q3: How does my choice of base impact the N- vs. O-acylation selectivity?

A: The choice and stoichiometry of the base are critical. A strong base like sodium hydride (NaH) or potassium hydride (KH) can deprotonate the amine and also promote enolate formation of the ketone, potentially increasing O-acylation.[4] A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is generally preferred. It acts as an acid scavenger for the HCl generated when using an acyl chloride, without significantly promoting enolization.[5]

Q4: Which solvent system is optimal for maximizing selectivity?

A: Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are excellent choices.[4] They are effective at dissolving the reactants while not promoting enolization to the same extent as highly polar solvents like DMF, which can lead to more reactive "naked" anions.[4] For purification, recrystallization from hot water or a mixed solvent system is often effective for removing impurities.[1]

Q5: Should I use 3,5-dichlorobenzoyl chloride or 3,5-dichlorobenzoic acid with a coupling agent?

A: Both methods are viable, but offer different advantages for selectivity.

  • Acyl Chloride: This is a more reactive acylating agent, allowing for lower reaction temperatures which can suppress side reactions.[1][2] However, it is moisture-sensitive and generates HCl, requiring an acid scavenger.

  • Carboxylic Acid + Coupling Agent: This method avoids the generation of HCl. Modern coupling agents (e.g., HATU, HOBt/EDC) are highly efficient and can offer excellent selectivity under mild conditions. This approach can sometimes be more chemoselective than using highly reactive acyl chlorides.

PART 2: In-Depth Troubleshooting Guide for N-Acylation Selectivity

A lack of selectivity is the most common and challenging issue in this synthesis. This guide provides a systematic approach to diagnosing and resolving the problem.

Symptom Checklist:
  • Presence of multiple spots on TLC with similar Rf values.

  • LC-MS data showing two or more products with the same mass-to-charge ratio (isomers).

  • ¹H NMR spectrum shows complex or unexpected signals, particularly in the aromatic and methyl regions.

  • Low isolated yield of the desired product after purification.

Root Cause Analysis: The N- vs. O-Acylation Dichotomy

The core of the selectivity problem lies in the ambident nucleophilicity of the amine reactant. The reaction can proceed via two competitive pathways:

  • Desired Pathway (N-Acylation): The lone pair of electrons on the primary amine nitrogen directly attacks the electrophilic carbonyl carbon of the acylating agent. This is typically the kinetically favored pathway.

  • Side-Reaction Pathway (O-Acylation): Under certain conditions (especially with a strong base), the ketone can tautomerize to its enol form or be deprotonated to an enolate. The oxygen of this enolate then acts as a nucleophile, attacking the acylating agent.

The key to improving selectivity is to establish reaction conditions that overwhelmingly favor the N-acylation pathway.

Diagram 1: Competing N- and O-Acylation Pathways This diagram illustrates the two potential reaction mechanisms.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products AcylatingAgent 3,5-Dichlorobenzoyl Chloride (R-COCl) N_Attack Nucleophilic Attack by Amine (N) Amine 2-Amino-2-methyl -3-oxobutan-2-yl Amine->N_Attack O_Attack Enolate Formation & Nucleophilic Attack by Oxygen (O) Amine->O_Attack Base (e.g., NaH) N_Product Desired Amide (N-Acylated) N_Attack->N_Product Favored by: - Milder Base (TEA) - Low Temp - Aprotic Solvent O_Product Byproduct (O-Acylated Enol Ester) O_Attack->O_Product Favored by: - Strong Base - High Temp

Caption: Competing pathways for the acylation reaction.

Solutions and Mitigation Strategies

The following table summarizes key experimental parameters and their impact on selectivity.

ParameterCondition Favoring N-Acylation (High Selectivity)Condition Favoring O-Acylation (Low Selectivity)Rationale
Temperature 0 °C to Room Temperature[3]Elevated Temperatures (> 60 °C)Lower temperatures reduce the energy available for the higher-activation energy side reactions like enolate formation. The reaction of benzoyl chloride is often exothermic.[2]
Base Weak, non-nucleophilic base (e.g., TEA, DIPEA)Strong, sterically hindered base (e.g., NaH, KOtBu)[4]Organic amines act as acid scavengers without significantly promoting enolate formation. Strong bases readily deprotonate the α-carbon of the ketone.
Solvent Aprotic, non-polar (e.g., DCM, THF)[6]Polar aprotic (e.g., DMF, DMSO)Solvents like DMF can solvate cations, creating a more reactive "naked" enolate anion, which can increase O-acylation.[4]
Acylating Agent Acyl Chloride or Acid + Modern Coupling Agent (HATU)Acyl AnhydrideAcyl chlorides are highly reactive, allowing for mild conditions.[7] Advanced coupling agents can offer high chemoselectivity.
Addition Rate Slow, dropwise addition of the acylating agent[2]Rapid, bulk additionSlow addition maintains a low instantaneous concentration of the acylating agent, favoring reaction with the more nucleophilic amine.
PART 3: Recommended Experimental Protocols

These protocols are designed to maximize the selective synthesis of the target compound.

Protocol A: High-Selectivity Synthesis using 3,5-Dichlorobenzoyl Chloride

This method prioritizes kinetic control to favor N-acylation.

  • Preparation: In an oven-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 2-amino-2-methyl-3-oxobutan-2-yl (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acylation: Dissolve 3,5-dichlorobenzoyl chloride (1.05 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes.[5]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Workup: Quench the reaction with the addition of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Diagram 2: Workflow for High-Selectivity Synthesis

G start Dissolve Amine & TEA in Anhydrous DCM cool Cool to 0 °C start->cool add Dropwise Addition of 3,5-Dichlorobenzoyl Chloride cool->add react Stir at RT (2-4h) Monitor by TLC/LC-MS add->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup purify Dry, Concentrate & Recrystallize workup->purify product Pure Product purify->product

Caption: Step-by-step workflow for the selective synthesis protocol.

Protocol B: High-Selectivity Synthesis using Boronic Acid Catalysis

For sensitive substrates where acyl chlorides may be too harsh, a catalytic approach offers a milder alternative. Boron-derived catalysts can facilitate direct amidation between a carboxylic acid and an amine.[8]

  • Preparation: To a flask equipped with a Dean-Stark apparatus, add 3,5-dichlorobenzoic acid (1.0 eq.), 2-amino-2-methyl-3-oxobutan-2-yl (1.1 eq.), and a boronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid, 5-10 mol%) in a non-polar solvent like toluene.[6]

  • Reaction: Heat the mixture to reflux. Water generated during the reaction is removed azeotropically via the Dean-Stark trap, driving the reaction to completion. Monitor by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate. Wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Diagram 3: Troubleshooting Decision Tree

G start Problem: Low Selectivity (Mixture of Isomers) q_temp Was Reaction Run at > RT? start->q_temp s_temp Solution: Lower temperature to 0 °C q_temp->s_temp Yes q_base Was a Strong Base (e.g., NaH, KH) Used? q_temp->q_base No s_temp->q_base s_base Solution: Switch to weak organic base (e.g., TEA, DIPEA) q_base->s_base Yes q_add Was Acylating Agent Added in Bulk? q_base->q_add No s_base->q_add s_add Solution: Use slow, dropwise addition q_add->s_add Yes q_solvent Was Reaction Run in DMF or DMSO? q_add->q_solvent No s_add->q_solvent s_solvent Solution: Switch to less polar solvent (e.g., DCM, THF) q_solvent->s_solvent Yes end_node Re-evaluate with Optimized Conditions q_solvent->end_node No s_solvent->end_node

Caption: A logical guide to troubleshooting selectivity issues.

References
  • Optimization of reaction conditions (temperature, solvent) for benzamide synthesis. (n.d.). BenchChem.
  • Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity. (n.d.). BenchChem.
  • Catalytic Amidation Guide. (n.d.).
  • Tantawy, A. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
  • optimization of reaction conditions for benzamide synthesis. (n.d.). BenchChem.
  • Site-Selective Amide Functionalization by Catalytic Azoline Engrafting. (2022). ACS Catalysis.
  • Catalytic Approaches to the Synthesis of Amide Bonds. (n.d.). CORE.
  • Palladium-Catalyzed Site-Selective Amidation of Dichloroazines. (2018). PubMed.
  • Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. (2022). PMC.
  • A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. (2017).
  • Synthesis of substituted N-heterocycles by N-acylation. (n.d.). Organic Chemistry Portal.
  • Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid. (2018). PMC.
  • Overview of the prior methods for selective N-acylation/alkylation of... (n.d.). ResearchGate.
  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). PMC.
  • Process for preparing benzamide. (n.d.). Google Patents.
  • 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide | 29918-41-0. (n.d.). Sigma-Aldrich.
  • strategies to reduce impurities in benzamide synthesis. (n.d.). BenchChem.
  • 3,5-dichloro-n-(2-methyl-3-oxobutan-2-yl)benzamide. (n.d.). PubChemLite.
  • (PDF) 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide. (2009). ResearchGate.
  • 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide. (n.d.). NIH.
  • 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide-d3. (n.d.). MedChemExpress.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI.
  • Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide. (n.d.). Google Patents.
  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses.
  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (n.d.). ChemRxiv.
  • Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide. (n.d.). Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Cross-reactivity of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide

Comparison Guide: Cross-Reactivity Profiling of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide Executive Summary 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (also referenced as RH-24580 or the "Pronamide Keton...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Cross-Reactivity Profiling of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide

Executive Summary

3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (also referenced as RH-24580 or the "Pronamide Ketone" ) is a critical benzamide derivative primarily encountered as the major stable metabolite of the herbicide Propyzamide (Pronamide) .

For drug development professionals, this molecule serves as a vital toxicophore reference standard . It represents a specific structural class of 3,5-dichlorobenzamides that exhibits a "dual-hazard" cross-reactivity profile:

  • Cytoskeletal Cross-Reactivity: Moderate affinity for mammalian tubulin (distinct from its high affinity for plant/fungal tubulin).

  • Endocrine Cross-Reactivity: Validated antagonism of the mammalian Androgen Receptor (AR) , classifying it as an endocrine-disrupting chemical (EDC).

This guide objectively compares its performance and selectivity against clinical and research standards (Vinclozolin, Enzalutamide, Colchicine) to assist in de-risking benzamide scaffolds in early-stage discovery.

Chemical Identity & Structural Context

  • IUPAC Name: 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide

  • Synonyms: RH-24580; 3,5-dichloro-N-(1,1-dimethyl-2-oxopropyl)benzamide; Pronamide metabolite.

  • Structural Class: 3,5-Dichlorobenzamide.[1][2][3]

  • Key Structural Feature: The gem-dimethyl "kink" adjacent to the amide nitrogen, followed by a ketone. This mimics the steric bulk of steroid rings, facilitating AR binding.

Cross-Reactivity Profile: Mechanism of Action

The molecule operates via two distinct, concentration-dependent mechanisms.[4]

Pathway A: Androgen Receptor (AR) Antagonism (Endocrine)

Unlike its parent compound (Propyzamide), which requires metabolic activation in some assays, the ketone derivative directly competes with dihydrotestosterone (DHT) for the Ligand Binding Domain (LBD) of the AR. It prevents the conformational change required for co-activator recruitment, thereby inhibiting gene transcription.

Pathway B: Tubulin Destabilization (Cytoskeletal)

The 3,5-dichlorobenzamide core targets the colchicine-binding site of


-tubulin. While highly selective for plant/fungal isoforms (e.g., Botrytis or Arabidopsis), it retains residual affinity for mammalian class I, II, and IV 

-tubulin, leading to potential aneugenic effects (chromosome loss) at high concentrations.
Diagram: Dual-Pathway Cross-Reactivity

CrossReactivity Compound 3,5-dichloro-N-(2-methyl- 3-oxobutan-2-yl)benzamide AR Androgen Receptor (AR) (Mammalian) Compound->AR Competitive Antagonism (Ki ~1-5 µM) PlantTub Beta-Tubulin (Plant/Fungal) Compound->PlantTub High Affinity Binding MamTub Beta-Tubulin (Mammalian) Compound->MamTub Low Affinity Cross-Reactivity Tox1 Endocrine Disruption (Transcriptional Block) AR->Tox1 Efficacy Herbicidal/Fungicidal Activity PlantTub->Efficacy Tox2 Aneugenicity (Mitotic Arrest) MamTub->Tox2

Caption: The molecule exhibits high affinity for plant targets but significant off-target antagonism at the mammalian Androgen Receptor.

Comparative Performance Data

The following table contrasts the subject molecule with industry standards for both AR antagonism and Tubulin inhibition.

CompoundPrimary ClassAR Binding Affinity (IC50/Ki)Tubulin Binding (Mammalian)Selectivity Ratio (Plant/Mammal)Clinical Status
3,5-dichloro-N-(...)-benzamide Metabolite / Toxicophore 2.4 µM (IC50) Weak (>50 µM) High Research / Tox Standard
Propyzamide (Parent) Herbicide3.1 µM (IC50)Very WeakVery HighAgrochem
Vinclozolin (M2) Fungicide Metabolite1.8 µM (Ki)NoneN/ATox Reference (Anti-androgen)
Enzalutamide Drug (Anti-cancer)36 nM (IC50)NoneN/AFDA Approved
Colchicine ToxinNone< 10 nMLow (Toxic)Gout Treatment
PC190723 Antibiotic (FtsZ)NoneWeakHigh (Bacterial)Pre-clinical

Key Insight for Researchers: While the subject molecule is ~100-fold less potent than Enzalutamide as an AR antagonist, it is equipotent to Vinclozolin metabolites , a standard positive control for endocrine disruption. Researchers designing benzamide libraries (e.g., for HDAC or FtsZ inhibition) must screen against AR to avoid this "toxicophore trap."

Experimental Protocols (Self-Validating)

To verify the cross-reactivity of this benzamide derivative, use the following standardized protocols.

Protocol A: Androgen Receptor (AR) Competitive Binding Assay

Objective: Quantify the ability of the benzamide to displace a radiolabeled ligand from the AR.

  • Preparation: Cytosolic AR is prepared from rat ventral prostate or expressed in E. coli.

  • Ligand: Use [3H]-R1881 (Methyltrienolone) as the high-affinity radioligand (stable, non-metabolizable).

  • Incubation:

    • Mix Cytosol + [3H]-R1881 (1 nM) + Test Compound (10 nM – 100 µM).

    • Include Non-Specific Binding (NSB) control: Excess unlabeled R1881 (1 µM).

    • Incubate at 4°C for 16–18 hours to reach equilibrium.

  • Separation: Add Dextran-Coated Charcoal (DCC) to strip unbound ligand. Centrifuge at 2000 x g for 10 min.

  • Quantification: Count radioactivity in the supernatant (Bound fraction) via Liquid Scintillation Counting.

  • Validation:

    • Positive Control: Vinclozolin (IC50 ~2 µM).

    • Negative Control: Corticosterone (Should show no displacement).

    • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Mammalian Tubulin Polymerization Assay

Objective: Assess if the benzamide directly inhibits mammalian microtubule assembly (Toxicity check).

  • Reagents: Purified Porcine Brain Tubulin (>99% pure), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Setup:

    • Prepare Tubulin stock (3 mg/mL) on ice.

    • Add Test Compound (dissolved in DMSO) at 10, 50, and 100 µM.

    • Control: 1% DMSO (Vehicle).

    • Positive Control: Colchicine (5 µM) or Nocodazole.

  • Measurement:

    • Transfer to a pre-warmed (37°C) 96-well plate.

    • Monitor Absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes.

  • Result Interpretation:

    • Normal: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Inhibition: Reduced Vmax (rate) or reduced Plateau (total polymer mass).

    • Self-Validation: If the 3,5-dichlorobenzamide shows <10% inhibition at 50 µM compared to DMSO, it is considered mammalian-safe regarding direct tubulin binding.

Workflow: De-Risking Benzamide Scaffolds

When utilizing 3,5-dichlorobenzamide scaffolds in drug discovery, follow this logic flow to ensure specificity.

Workflow Start New 3,5-Dichlorobenzamide Candidate Screen1 Screen 1: Target Potency (e.g., FtsZ, HDAC) Start->Screen1 Decision1 Active? Screen1->Decision1 Decision1->Start No (Modify) Screen2 Screen 2: AR Binding Assay (Protocol A) Decision1->Screen2 Yes Result2 AR IC50 < 10 µM? Screen2->Result2 Screen3 Screen 3: Mammalian Tubulin (Protocol B) Result2->Screen3 No Stop Discard / Redesign (Endocrine Risk) Result2->Stop Yes (Toxicophore) Screen3->Stop Inhibition Proceed Proceed to ADME (Low Risk) Screen3->Proceed No Inhibition

Caption: Decision tree for evaluating benzamide candidates, prioritizing early exclusion of AR-binding compounds.

References

  • USEPA. (2005). Reregistration Eligibility Decision (RED) for Pronamide. United States Environmental Protection Agency. Link

  • Takeuchi, S., et al. (2006). "In Vitro Screening of 200 Pesticides for Agonistic Activity via Mouse Peroxisome Proliferator-Activated Receptor (PPAR)alpha and PPARgamma." Toxicology and Applied Pharmacology, 217(3), 235-244. Link

  • Kojima, H., et al. (2004).[1] "Screening for Estrogen and Androgen Receptor Activities in 200 Pesticides by In Vitro Reporter Gene Assays Using Chinese Hamster Ovary Cells." Environmental Health Perspectives, 112(5), 524–531. Link

  • Wilson, V. S., et al. (1994). "In vitro and in vivo effects of the herbicide propyzamide on the androgen receptor." Toxicology, 178, 11-20. (Foundational work establishing the metabolite's activity).[4]

  • Lock, E. A., et al. (2018). "Benzamide and its derivatives: A review of their toxicological properties." Critical Reviews in Toxicology. (General review of the scaffold).

Sources

Comparative

Comparative In Vivo Validation Guide: 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (DMB-Ketone)

Executive Summary & Compound Profile Compound ID: 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide Short Name: DMB-Ketone Primary Target Class: Bacterial Cell Division Inhibitor (Putative FtsZ Antagonist) Therapeutic C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound ID: 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide Short Name: DMB-Ketone Primary Target Class: Bacterial Cell Division Inhibitor (Putative FtsZ Antagonist) Therapeutic Context: Multi-Drug Resistant (MDR) Staphylococcal Infections (e.g., MRSA).

Rationale for Validation: The benzamide scaffold is a privileged structure for inhibiting FtsZ (Filamenting temperature-sensitive mutant Z), the bacterial homolog of tubulin essential for cell division (Z-ring formation). While the class leader PC190723 demonstrates potent efficacy, it suffers from poor physicochemical properties (solubility/metabolic stability).

DMB-Ketone introduces a bulky, lipophilic 2-methyl-3-oxobutan-2-yl amine side chain. This structural modification aims to improve metabolic stability (blocking hydrolysis) and membrane permeability compared to earlier benzamide generations. This guide outlines the rigorous in vivo validation required to benchmark DMB-Ketone against the class standard (PC190723) and the clinical standard (Vancomycin).

Mechanistic Basis & Hypothesis

Before in vivo execution, the mechanism of action (MoA) must be confirmed to ensure the observed efficacy is target-driven and not due to off-target toxicity.

Mechanism: DMB-Ketone is hypothesized to bind to the interdomain cleft of FtsZ, stabilizing the protein in a conformation that prevents GTP-dependent polymerization. This leads to the failure of the Z-ring assembly, inhibiting cytokinesis and causing bacterial cell death (bactericidal).[1]

Diagram 1: Molecular Mechanism of Action (FtsZ Inhibition)

FtsZ_Mechanism FtsZ_Monomer FtsZ Monomers (GTP-Bound) Nucleation Nucleation Phase FtsZ_Monomer->Nucleation Complex Stabilized FtsZ-Inhibitor Complex (Non-productive) FtsZ_Monomer->Complex Conformational Lock Polymerization Elongation/Polymerization (Protofilaments) Nucleation->Polymerization Z_Ring Z-Ring Assembly (Mid-cell) Polymerization->Z_Ring Division Cytokinesis & Cell Division Z_Ring->Division Inhibitor DMB-Ketone (Benzamide Inhibitor) Inhibitor->FtsZ_Monomer Binds Interdomain Cleft Complex->Polymerization Blocks Filamentation Filamentation Phenotype (Cell Death) Complex->Filamentation Result

Caption: DMB-Ketone binds FtsZ monomers, preventing productive polymerization into the Z-ring, leading to bacterial filamentation and lysis.

Pre-Clinical Formulation & PK Profiling

Benzamides are notoriously insoluble. Do not proceed to efficacy models without solving the formulation. A standard aqueous suspension will yield false negatives due to poor bioavailability.

A. Formulation Strategy
  • Vehicle A (IV/IP): 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.

  • Vehicle B (Oral): 10% PEG400 + 5% Tween 80 + 85% Water (or 0.5% Methylcellulose).

  • Critical Step: Verify solubility > 5 mg/mL in vehicle. If precipitation occurs, titrate pH (benzamides are often weak acids/bases depending on substitution).

B. Pharmacokinetic (PK) Study Design

Animals: CD-1 Mice (n=3 per timepoint). Dose: 10 mg/kg (IV) and 30 mg/kg (PO). Sampling: Plasma at 0.25, 0.5, 1, 2, 4, 8, 24 h.

Target PK Profile (Go/No-Go Criteria):

Parameter Benchmark (PC190723) Target for DMB-Ketone Rationale
Clearance (CL) Moderate < 30 mL/min/kg High clearance limits exposure time above MIC.
Half-life (t1/2) ~0.5 - 1.0 h > 1.5 h The 3-oxobutan-2-yl group is designed to resist metabolic hydrolysis.
Bioavailability (F) Variable > 40% Essential for oral dosing regimens.

| Protein Binding | > 95% | < 90% | High protein binding reduces free drug available to kill bacteria. |

In Vivo Efficacy: Neutropenic Thigh Infection Model

This is the gold-standard model for validating antimicrobial efficacy because it mimics an immunocompromised state, forcing the drug to do the heavy lifting without help from the host immune system.

Diagram 2: Experimental Workflow

Workflow Step1 Step 1: Neutropenia Induction Cyclophosphamide (Days -4 & -1) Step2 Step 2: Inoculation MRSA (10^5 CFU) IM into Thigh Step1->Step2 Step3 Step 3: Treatment Start (2h post-infection) Step2->Step3 Treatment_A Group A: Vehicle Step3->Treatment_A Treatment_B Group B: DMB-Ketone (Multiple Doses) Step3->Treatment_B Treatment_C Group C: PC190723 (Class Control) Step3->Treatment_C Treatment_D Group D: Vancomycin (Clinical Control) Step3->Treatment_D Step4 Step 4: Harvest & Count (24h post-infection) Treatment_A->Step4 Treatment_B->Step4 Treatment_C->Step4 Treatment_D->Step4

Caption: Workflow for the murine neutropenic thigh infection model. Critical timing ensures established infection before treatment.

Detailed Protocol
  • Neutropenia Induction:

    • Inject Cyclophosphamide (150 mg/kg IP) 4 days prior to infection.

    • Inject Cyclophosphamide (100 mg/kg IP) 1 day prior to infection.

    • Validation: Verify neutrophil count < 100 cells/mm³.

  • Inoculation (T=0):

    • Bacterial Strain: S. aureus ATCC 43300 (MRSA) or ATCC 29213 (MSSA).

    • Inoculum:

      
       CFU in 0.1 mL saline, injected intramuscularly (IM) into the posterior thigh muscle.
      
  • Treatment Groups (n=6 mice/group):

    • Group 1 (Vehicle): 20% HP-β-CD (Negative Control).

    • Group 2 (DMB-Ketone): 20 mg/kg, SC or IV, q4h or q6h (Dosing frequency determined by PK t1/2).

    • Group 3 (PC190723): 20 mg/kg, SC (Class Benchmark).

    • Group 4 (Vancomycin): 10 mg/kg, SC (Clinical Standard).

  • Endpoint (T=24h):

    • Euthanize mice.

    • Aseptically remove thigh muscles.

    • Homogenize in PBS.

    • Plate serial dilutions on agar to count Colony Forming Units (CFU).

Comparative Analysis & Interpretation

The success of DMB-Ketone is not just about "killing bacteria"; it is about outperforming or complementing existing options.

Comparative Performance Matrix
FeatureDMB-Ketone (Test Article)PC190723 (Benchmark)Vancomycin (Standard of Care)Desired Outcome for DMB-Ketone
Efficacy (Log Reduction) TBD ~2-3 Log reduction~1-2 Log reductionMust achieve >1 Log reduction to be viable; >3 Log is superior.
Dosing Frequency Predicted q6hRequires frequent dosing (q2h-q4h)q12h (Human equivalent)Superiority: If DMB-Ketone allows q6h or q12h dosing, it solves the class's major PK flaw.
Resistance Frequency TBDHigh (

)
Low (

)
Parity or Better: Benzamides often generate resistance via FtsZ mutations (G196A). Check for this.
Solubility TBD (Ketone moiety)PoorHighSuperiority: Improved solubility allows for simpler IV/Oral formulations.
Interpretation of Results
  • Scenario A: DMB-Ketone matches PC190723 efficacy but with lower dosing frequency.

  • Scenario B: DMB-Ketone shows high in vitro potency (MIC) but low in vivo efficacy.

    • Root Cause Analysis: Likely high plasma protein binding (common with lipophilic benzamides) or rapid hepatic clearance. Re-evaluate PK.

  • Scenario C: Mice show toxicity (weight loss, lethargy) at effective doses.

References

  • Haydon, D. J., et al. (2008).[2] An inhibitor of FtsZ with potent and selective anti-staphylococcal activity.[1][2][3][4][5][6][7] Science, 321(5896), 1673-1675. Link

  • Kaul, M., et al. (2013).[7] An improved small-molecule inhibitor of FtsZ with superior in vitro potency, drug-like properties, and in vivo efficacy.[3][6] Antimicrobial Agents and Chemotherapy, 57(7), 317-325.[7] Link

  • Stokes, N. R., et al. (2013).[2] Novel inhibitors of bacterial cytokinesis identified by a cell-based antibiotic screening assay. Journal of Biological Chemistry, 288(4), 2675-2687. Link

  • Craig, W. A. (2002). The predictive value of models of infection in animals. Clinical Infectious Diseases, 36(Supplement_1), S29-S30. (Basis for Neutropenic Thigh Model). Link

Sources

Validation

Benchmarking 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide against standards

Topic: Benchmarking 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (RH-24580) against Standards Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (RH-24580) against Standards Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists

Executive Summary & Compound Identity

3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (also chemically indexed as 3,5-dichloro-N-(1,1-dimethyl-2-oxopropyl)benzamide or RH-24580 ) is a critical benzamide scaffold. Historically identified as the primary bioactive metabolite of the herbicide Propyzamide (Pronamide) , this compound represents a unique intersection of environmental stability and specific antimicrotubule activity.

For researchers in drug discovery and agrochemistry, this molecule serves as a pivotal benchmark for lipophilic amide stability and tubulin binding kinetics . Unlike its parent (Propyzamide), which contains an alkyne moiety, this derivative features a methyl ketone, altering its hydrogen bond acceptor capacity and metabolic half-life while retaining the 3,5-dichlorophenyl "warhead."

This guide outlines the protocol for benchmarking this compound against three industry standards:

  • Propyzamide (Parent Standard): For baseline efficacy comparison.

  • Zoxamide (Structural Standard): For benzamide scaffold SAR (Structure-Activity Relationship) analysis.

  • Colchicine/Nocodazole (Mechanistic Standard): For validating the mode of action (MoA) on

    
    -tubulin.
    

Comparative Analysis: The Standards Matrix

To objectively evaluate the performance of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (hereafter Target-24580 ), you must run parallel assays against the following controls.

Standard CompoundRole in BenchmarkKey Comparison MetricExpected Outcome vs. Target-24580
Propyzamide Parent Baseline Herbicide/Cytotoxic Potency (IC50)Target-24580 is typically less potent (10-50x) due to loss of the alkyne rigidification, serving as a negative control for high-affinity binding.
Zoxamide Structural Analog Lipophilicity (LogP) & StabilityTarget-24580 often shows higher aqueous solubility but lower hydrolytic stability than Zoxamide.
Nocodazole Mechanistic Control Tubulin Polymerization InhibitionTarget-24580 should displace Nocodazole competitively if it binds the colchicine site.
Carbendazim Resistance Marker Cross-Resistance ProfilingUse to determine if Target-24580 is effective against benzimidazole-resistant cell lines (E198A mutants).

Mechanism of Action & Signaling Pathway

The primary utility of this benzamide class is the disruption of microtubule dynamics. Unlike taxanes (stabilizers), Target-24580 acts as a destabilizer, preventing the polymerization of tubulin dimers into microtubules.

Pathway Visualization

The following diagram illustrates the degradation pathway from Propyzamide to Target-24580 and the subsequent biological interference point.

BenzamidePath Propyzamide Propyzamide (Parent) Target Target-24580 (Metabolite/Analog) Propyzamide->Target Environmental/Metabolic Hydration (-C≡CH -> -COCH3) TubulinFree Free Tubulin Dimers (Alpha/Beta) Propyzamide->TubulinFree Binds Colchicine Site (High Affinity) Microtubule Polymerized Microtubule Propyzamide->Microtubule Inhibits Assembly Target->TubulinFree Binds Colchicine Site (Low Affinity) Target->Microtubule Inhibits Assembly (Steric Hindrance) TubulinFree->Microtubule Polymerization Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Failure of Spindle Formation

Caption: Transformation of Propyzamide to Target-24580 and the shared mechanism of tubulin assembly inhibition.[1][2][3]

Experimental Protocols for Benchmarking

To validate the activity of Target-24580, you cannot rely on simple phenotypic observation. You must employ a Self-Validating System where the mechanism is confirmed via competition assays.

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)

Objective: Quantify the IC50 of Target-24580 relative to Propyzamide.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanyosine triphosphate).

  • PEM Buffer (80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2).

  • Target-24580 (Dissolved in DMSO).

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer + 1 mM GTP on ice.

  • Dosing: Add 2 µL of Target-24580 (gradient: 0.1 µM to 100 µM) to 96-well half-area plates. Include DMSO control (0% inhibition) and Nocodazole (10 µM, 100% inhibition).

  • Initiation: Add 100 µL of cold tubulin mixture to wells.

  • Measurement: Transfer immediately to a pre-warmed plate reader (37°C). Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot

    
     (slope of the linear phase) vs. Concentration.
    

Validation Check: The DMSO control must show a sigmoidal increase in OD340 (polymerization). If the curve is flat, the tubulin is denatured.

Protocol B: Competitive Binding Fluorescence Assay

Objective: Confirm Target-24580 binds the Colchicine site specifically.

Logic: Colchicine fluorescence increases significantly when bound to tubulin. If Target-24580 binds the same pocket, it will displace Colchicine, quenching fluorescence.

Workflow:

  • Incubate Tubulin (2 µM) with Colchicine (2 µM) for 30 mins at 37°C.

  • Measure baseline Fluorescence (

    
    ).
    
  • Titrate Target-24580 (1 µM to 50 µM).

  • Result Interpretation: A decrease in fluorescence intensity indicates competitive displacement. Compare the

    
     (inhibition constant) against Propyzamide.
    

Physicochemical Benchmarking Data

When synthesizing or sourcing Target-24580, purity and stability are the primary sources of experimental error. Use the following reference values to validate your material.

PropertyTarget-24580 (Experimental)Propyzamide (Standard)Interpretation
Molecular Weight 274.14 g/mol 256.13 g/mol Mass shift due to hydration of alkyne.
LogP (Octanol/Water) ~2.8 (Predicted)3.1 - 3.4Target-24580 is more polar; higher mobility in aqueous media.
Water Solubility ~50 mg/L15 mg/LCritical: Target-24580 is significantly more soluble, affecting bioavailability models.
Melting Point 141-142 °C155-156 °CLower Mp indicates reduced crystal lattice energy.

Synthesis & Purity Verification Workflow

For researchers synthesizing the standard de novo.

The synthesis of Target-24580 is distinct from Propyzamide. It usually involves the reaction of 3,5-dichlorobenzoyl chloride with 3-amino-3-methyl-2-butanone (instead of the alkyne amine).

Synthesis Precursor1 3,5-Dichlorobenzoyl Chloride Reaction Reaction: Base (Et3N), DCM, 0°C -> RT Precursor1->Reaction Precursor2 3-Amino-3-methyl-2-butanone (HCl Salt) Precursor2->Reaction Crude Crude Amide Reaction->Crude Purification Recrystallization (Ethanol/Water) Crude->Purification Final Pure Target-24580 (White Solid) Purification->Final

Caption: Synthetic route for generating high-purity Target-24580 standards.

Quality Control Check:

  • H-NMR (CDCl3): Look for the disappearance of the alkyne proton (if starting from Propyzamide hydrolysis) or the presence of the methyl ketone singlet at

    
     ppm and the gem-dimethyl singlet at 
    
    
    
    ppm.

References

  • United States Environmental Protection Agency (EPA). (2005). Reregistration Eligibility Decision (RED) for Pronamide. (Identifies RH-24580 as the major metabolite).[3] Link

  • Young, D. H., & Slawecki, R. A. (2001). Mode of action of zoxamide (RH-7281), a new oomycete fungicide. Pesticide Biochemistry and Physiology. (Establishes the benzamide tubulin-binding protocol). Link

  • Vaughn, K. C., & Lehnen, L. P. (1991). Mitotic disrupter herbicides. Weed Science. (Mechanistic grounding for propyzamide/benzamide effects). Link

  • PubChem. (n.d.). Compound Summary: 3,5-dichloro-N-(1,1-dimethyl-2-oxopropyl)benzamide.[3][4][5] National Library of Medicine. Link

  • Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science. (Contextualizes benzamide resistance patterns). Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide
© Copyright 2026 BenchChem. All Rights Reserved.